Tert-butyl 5-methoxy-2-oxoindoline-1-carboxylate
Description
Tert-butyl 5-methoxy-2-oxoindoline-1-carboxylate is an indoline derivative featuring a tert-butyl carbamate group at position 1, a methoxy substituent at position 5, and a ketone (oxo) at position 2. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and enantioselective catalysts. Its structure enables versatile functionalization, making it a scaffold for generating derivatives with varied biological and chemical properties .
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
tert-butyl 5-methoxy-2-oxo-3H-indole-1-carboxylate |
InChI |
InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-11-6-5-10(18-4)7-9(11)8-12(15)16/h5-7H,8H2,1-4H3 |
InChI Key |
XGOQOLCKUUDOIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=O)CC2=C1C=CC(=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-methoxy-2-oxoindoline-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5-methoxyindole.
Oxidation: The 5-methoxyindole is oxidized to form 5-methoxy-2-oxoindoline.
Esterification: The 5-methoxy-2-oxoindoline is then esterified with tert-butyl chloroformate in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-methoxy-2-oxoindoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyindoline derivatives.
Substitution: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Antitumor Activity
Research has indicated that derivatives of tert-butyl 5-methoxy-2-oxoindoline-1-carboxylate exhibit promising antitumor activities. A systematic investigation into the structure–activity relationship (SAR) of coerulescine, derived from this compound, has been conducted to identify its efficacy against various cancer cell lines. The enantioselective synthesis of coerulescine through phase-transfer catalytic methods demonstrates the potential for this compound in developing anticancer agents .
1.2 Neuroprotective Properties
Compounds related to this compound have been evaluated for neuroprotective effects. Studies on 2,3-dihydroindole derivatives suggest that these compounds can provide antioxidant benefits, which may be beneficial in treating neurodegenerative diseases .
Synthetic Applications
2.1 Functionalization Reactions
This compound serves as a versatile building block in organic synthesis. It has been utilized in vinylogous aldol additions and other functionalization reactions, allowing for the introduction of various functional groups into complex organic molecules . The ability to modify this compound facilitates the synthesis of a wide range of derivatives with tailored properties.
2.2 Organocatalytic Processes
The compound has been employed in organocatalytic processes to create functionalized malamides. This method highlights its utility in one-pot synthesis approaches, streamlining the production of complex molecules while maintaining high yields .
Table 1: Summary of Research Findings on this compound
Case Study: Synthesis and Evaluation of Coerulescine Derivatives
In a significant study, researchers synthesized coerulescine from this compound through a seven-step enantioselective process. The resulting compounds were evaluated for their antitumor activity against several cancer cell lines, showing promising results that warrant further investigation into their therapeutic potential .
Mechanism of Action
The mechanism of action of tert-butyl 5-methoxy-2-oxoindoline-1-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The oxoindoline core can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The tert-butyl ester group enhances the compound’s stability and bioavailability, making it a potent molecule for therapeutic applications.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Position 3 Modifications
- Tert-butyl 3-((R)-1-ethoxy-3-nitro-1-oxopropan-2-yl)-5-methoxy-2-oxoindoline-1-carboxylate (3h) Structure: Incorporates an ethoxy-nitropropionyl group at position 3. The ethoxy group may improve solubility in polar solvents . Synthesis: Achieved via multi-step reactions involving esterification and nitro-group introduction, yielding an 89% product as a diastereomeric mixture .
Position 5 Halogenation
Tert-butyl 5-chloro-2-oxoindoline-1-carboxylate (3d)
- Structure : Chlorine replaces the methoxy group at position 4.
- Impact : Chlorine increases molecular weight (MW: ~365.8 g/mol) and lipophilicity (clogP ~3.2) compared to the methoxy analogue (MW: ~307.4 g/mol, clogP ~2.1). This alters bioavailability and metabolic stability .
- Synthesis : Produced via halogenation of the indoline precursor, yielding 83% as an oil .
Tert-butyl 5-bromo-3,3-dimethoxy-2-oxoindoline-1-carboxylate
- Structure : Bromine at position 5 and dual methoxy groups at position 3.
- Impact : Bromine enhances molecular polarizability, affecting UV-Vis spectra (λmax shift to ~280 nm). Dimethoxy groups stabilize the indoline ring via electron donation .
- Spectral Data : $^1$H NMR (CDCl₃): δ 1.62 (s, 9H, tert-butyl), 3.53 (s, 6H, OCH₃), 7.52–7.83 (m, aromatic H) .
Trifluoromethylthiolation at Position 3
- (S)-Tert-butyl 5-fluoro-3-phenyl-3-(trifluoromethanesulfenyl)-2-oxoindoline-1-carboxylate
- Structure : Trifluoromethylthiol (-SCF₃) and phenyl groups at position 3, with fluorine at position 5.
- Impact : The -SCF₃ group is highly electronegative, improving metabolic stability and influencing enantioselectivity in catalysis. Fluorine enhances membrane permeability .
- Application : Used in asymmetric catalysis for C–S bond formation .
Spectroscopic and Physical Properties
| Compound | $^1$H NMR Key Peaks (CDCl₃) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Target Compound | δ 1.67 (s, tert-butyl), 3.84 (s, OCH₃), 6.28 (s, H-3) | 307.4 | Methoxy, oxo, tert-butyl |
| 5-Chloro Derivative (3d) | δ 1.62 (s, tert-butyl), 7.32 (d, H-4), 7.45 (s, H-7) | 365.8 | Chloro, oxo, tert-butyl |
| 5-Bromo-3,3-dimethoxy Derivative | δ 1.62 (s, tert-butyl), 3.53 (s, OCH₃), 7.81 (d, H-7) | 422.3 | Bromo, dimethoxy, oxo, tert-butyl |
Reactivity and Stability Trends
- Electron-Donating Groups (e.g., Methoxy) : Stabilize the indoline ring via resonance, reducing susceptibility to electrophilic attack.
- Electron-Withdrawing Groups (e.g., Nitro, Halogens) : Increase reactivity in nucleophilic aromatic substitution but may reduce thermal stability .
- Steric Effects : Bulky tert-butyl groups at position 1 hinder reactions at the carbamate site, favoring regioselectivity at positions 3 and 5 .
Biological Activity
Tert-butyl 5-methoxy-2-oxoindoline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a unique indole scaffold characterized by the presence of a methoxy group at the 5-position and a carbonyl group adjacent to the indole ring. Its molecular formula is , with a molecular weight of approximately 273.29 g/mol. The compound's structure is crucial for its biological activity, affecting solubility, reactivity, and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the indole framework and subsequent functionalization. One common synthetic route includes:
- Formation of the Indole Core : Starting from commercially available precursors, the indole structure is constructed through cyclization reactions.
- Introduction of Functional Groups : The methoxy group can be introduced via methylation reactions, while the tert-butyl ester is formed through esterification processes.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. For instance, studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including lung adenocarcinoma (A549 cells). The compound's mechanism of action appears to involve:
- Induction of Apoptosis : The compound triggers apoptotic pathways, as evidenced by increased levels of pro-apoptotic proteins such as Bax and caspases .
- Cell Cycle Arrest : It has been shown to disrupt mitotic spindle formation, leading to cell cycle arrest in the mitotic phase .
Antimicrobial Activity
In addition to its anticancer effects, this compound has also been investigated for antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, indicating potential applications in treating infections.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| This compound | High | Moderate | Methoxy group enhances solubility |
| Tert-butyl 6-amino-2-oxoindoline-1-carboxylate | Moderate | Low | Amino group may enhance biological interactions |
| Tert-butyl indoline-1-carboxylate | Low | Moderate | Lacks carbonyl functionality |
Case Studies and Research Findings
Several studies have provided insights into the biological activity of this compound:
- In Vitro Studies : Research has shown that this compound exhibits IC50 values in the low micromolar range against A549 cells, indicating potent anticancer activity .
- Mechanistic Insights : Investigations into its mechanism revealed that it enhances mitochondrial reactive oxygen species (ROS) production, leading to DNA damage and subsequent apoptosis in cancer cells .
- Potential for Drug Development : Given its diverse biological activities, this compound is being explored as a lead candidate for developing new therapeutics targeting cancer and microbial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
